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molecular formula C10H7BrO2 B1273798 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One CAS No. 23489-36-3

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One

Cat. No. B1273798
M. Wt: 239.06 g/mol
InChI Key: NVRNCBWTEDOAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06727269B1

Procedure details

A polymer of perbromide of pyridine hydrobromide (8.75 g; 17.5 mmol; 1.4 equivalent) is added to a solution of (benzofuran-2-yl)methylketone (2 g; 12.5 mmol) in methanol (40 ml). The resulting mixture is stirred at ambient temperature for 7 hours and the reaction is stopped by filtration. The methanol is eliminated under reduced pressure and an additional addition of diethyl ether allows crystallization of the expected product (3.6 g; yield=60%).
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[BrH:1].N1C=CC=CC=1.[O:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH:10]=[C:9]1[C:17]([CH3:19])=[O:18]>CO>[O:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH:10]=[C:9]1[C:17](=[O:18])[CH2:19][Br:1] |f:0.1|

Inputs

Step One
Name
Quantity
8.75 g
Type
reactant
Smiles
Br.N1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at ambient temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction is stopped by filtration
ADDITION
Type
ADDITION
Details
an additional addition of diethyl ether

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)C(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 120.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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